Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate
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Overview
Description
Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene precursor with a methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .
Scientific Research Applications
Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spiro structure but may have different functional groups.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds have similar ring systems but differ in the heteroatoms present.
Uniqueness
Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate is unique due to its specific combination of a spiro structure with a methyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
645421-58-5 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
methyl 11-methylspiro[5.5]undeca-2,10-diene-5-carboxylate |
InChI |
InChI=1S/C14H20O2/c1-11-7-3-5-9-14(11)10-6-4-8-12(14)13(15)16-2/h4,6-7,12H,3,5,8-10H2,1-2H3 |
InChI Key |
CWDNGPHFSPCHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC12CC=CCC2C(=O)OC |
Origin of Product |
United States |
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